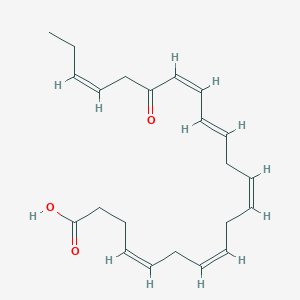

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid

Description

Properties

IUPAC Name |

(4Z,7Z,10Z,13E,15Z,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEBQMMZCFADMF-SWDQBTSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Electrophilic Lipid Mediator 17-oxo-DHA: A Technical Guide to its Discovery, Endogenous Synthesis, and Biological Function

Abstract

This technical guide provides a comprehensive overview of the electrophilic lipid mediator 17-oxo-docosahexaenoic acid (17-oxo-DHA), a bioactive metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). We delve into the seminal discoveries that identified 17-oxo-DHA as an endogenous product of inflammatory cells and elucidate its biosynthetic pathway, highlighting the key enzymatic steps. Furthermore, this guide details the established anti-inflammatory and cytoprotective signaling mechanisms of 17-oxo-DHA, including its modulation of the NLRP3 inflammasome and the Keap1-Nrf2 antioxidant response pathway. Methodological guidance for the extraction and quantification of 17-oxo-DHA from biological matrices is also provided, offering researchers and drug development professionals a thorough resource to support further investigation into this promising therapeutic target.

Introduction: The Emergence of a Bioactive Omega-3 Metabolite

The beneficial effects of omega-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA), are well-documented.[1] Beyond their structural roles in cell membranes, these fatty acids are precursors to a diverse array of bioactive lipid mediators that actively regulate physiological and pathophysiological processes, including inflammation and its resolution.[1] Among these is 17-oxo-DHA, an electrophilic α,β-unsaturated keto-derivative of DHA that has garnered significant interest for its potent anti-inflammatory and cytoprotective properties.[2][3] This guide will provide an in-depth exploration of the discovery, endogenous synthesis, and mechanisms of action of 17-oxo-DHA.

Discovery of 17-oxo-DHA: A Cyclooxygenase-2-Dependent Metabolite

The initial identification of 17-oxo-DHA arose from investigations into the metabolic fate of DHA in activated immune cells. It was discovered that activated macrophages, key players in the inflammatory response, generate 17-oxo-DHA through a pathway dependent on the enzyme cyclooxygenase-2 (COX-2).[3][4] This finding was significant as it expanded the known repertoire of COX-2-derived mediators beyond the classical prostaglandins and thromboxanes. The electrophilic nature of 17-oxo-DHA, conferred by its α,β-unsaturated ketone moiety, immediately suggested its potential to interact with and modulate the function of cellular proteins through Michael addition, a key mechanism for the bioactivity of many electrophilic compounds.

Endogenous Synthesis of 17-oxo-DHA: A Two-Step Enzymatic Cascade

The endogenous production of 17-oxo-DHA from DHA is a two-step enzymatic process that is initiated in response to inflammatory stimuli.

Step 1: COX-2-mediated Oxygenation of DHA

The first and rate-limiting step is the oxygenation of DHA by cyclooxygenase-2 (COX-2). In activated macrophages, pro-inflammatory signals induce the expression of COX-2, which then metabolizes DHA to form a hydroperoxy intermediate. This intermediate is rapidly reduced to the corresponding alcohol, 17-hydroxy-docosahexaenoic acid (17-HDHA).[3]

Step 2: Dehydrogenase-mediated Oxidation of 17-HDHA

The final step in the biosynthesis of 17-oxo-DHA is the oxidation of the hydroxyl group of 17-HDHA to a keto group. This conversion is catalyzed by a dehydrogenase.[5] Research suggests that Prostaglandin Reductase 1 (PTGR1), an enzyme known to be involved in the metabolism of various eicosanoids, can catalyze this reaction.[6] Studies using CRISPR/Cas9 to knock out PTGR1 in THP-1 cells showed a significant decrease in the conversion of 17-HDHA to 17-oxo-DHA, supporting a key role for this enzyme in the biosynthetic pathway.[6]

Caption: Biosynthesis of 17-oxo-DHA from DHA.

Analytical Methodologies for 17-oxo-DHA Quantification

Accurate quantification of 17-oxo-DHA in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of oxylipins due to its high sensitivity and specificity.

Experimental Protocol: Extraction and Quantification of 17-oxo-DHA from Plasma

This protocol provides a general framework for the analysis of 17-oxo-DHA. Optimization may be required for different sample matrices and instrumentation.

1. Sample Collection and Storage:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis to minimize lipid peroxidation.

2. Internal Standard Spiking:

-

Thaw plasma samples on ice.

-

Spike with a deuterated internal standard (e.g., 17-oxo-DHA-d4) to correct for extraction losses and matrix effects.

3. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Acidify the plasma sample to pH ~3.5 with a weak acid (e.g., formic acid).

-

Load the acidified plasma onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the lipids with a suitable organic solvent, such as methyl formate or ethyl acetate.

4. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).

5. LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 17-oxo-DHA is m/z 341.2, and characteristic product ions should be selected for monitoring.

-

Caption: Workflow for 17-oxo-DHA analysis.

Biological Activities and Signaling Pathways of 17-oxo-DHA

17-oxo-DHA exerts its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by processing and activating the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. 17-oxo-DHA has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[2][6] This inhibition occurs downstream of mitochondrial reactive oxygen species (mROS) production and the ERK signaling pathway.[6] By suppressing NLRP3 inflammasome activity, 17-oxo-DHA can effectively reduce the release of mature IL-1β, a key mediator of inflammation.[2]

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for ubiquitination and proteasomal degradation. Electrophilic compounds, such as 17-oxo-DHA, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide range of cytoprotective genes, including heme oxygenase-1 (HO-1).[7][8] The induction of these antioxidant genes by 17-oxo-DHA enhances the cellular defense against oxidative stress.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of pro-inflammatory gene expression. The activation of NF-κB is a central event in the inflammatory response. 17-oxo-DHA has been demonstrated to inhibit NF-κB signaling.[9] The electrophilic nature of 17-oxo-DHA allows it to directly interact with and modify components of the NF-κB signaling cascade, thereby preventing the transcription of pro-inflammatory cytokines and other inflammatory mediators.

Caption: Signaling pathways modulated by 17-oxo-DHA.

Conclusion and Future Directions

17-oxo-DHA has emerged as a potent, endogenously produced lipid mediator with significant anti-inflammatory and cytoprotective properties. Its discovery as a COX-2-derived metabolite of DHA has opened new avenues for understanding the resolution of inflammation. The elucidation of its mechanisms of action, including the inhibition of the NLRP3 inflammasome and activation of the Keap1-Nrf2 pathway, provides a strong rationale for its therapeutic potential in a range of inflammatory diseases. Future research should focus on further defining the in vivo roles of 17-oxo-DHA, exploring its potential as a biomarker of inflammatory disease, and developing strategies to harness its therapeutic benefits.

References

-

Cipollina, C., et al. (2017). Late Breaking Abstract - 17-oxo-DHA inhibits the NLRP3 inflammasome downstream of mitochondrial ROS and ERK pathway. ERS Publications. [Link]

-

Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. ResearchGate. [Link]

-

The electrophilic 17-oxo-docosahexaenoic acid (17-oxo-DHA) enhances the anti-inflammatory potency of fluticasone propionate. ResearchGate. [Link]

-

Pace, E., et al. (2016). 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome. Scientific Reports. [Link]

-

Wikipedia. Docosahexaenoic acid. [Link]

-

Groeger, A. L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature Chemical Biology. [Link]

-

Dyall, S. C. (2017). Bioactive metabolites of docosahexaenoic acid. Biochimie. [Link]

-

17-oxo-DHA, but not FP, suppresses NLRP3 inflammasome activation in... ResearchGate. [Link]

-

Lagarde, M., et al. (2011). DHA Metabolism: Targeting the Brain and Lipoxygenation. Biochimie. [Link]

-

17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators. PubMed. [Link]

-

Dual anti-oxidant and anti-inflammatory actions of the electrophilic cyclooxygenase-2-derived 17-oxo-DHA in lipopolysaccharide- and cigarette smoke-induced inflammation. PubMed. [Link]

-

The electrophilic 17-oxo-DHA enhances the anti-inflammatory efficacy of fluticasone propionate in COPD patients. ERS Publications. [Link]

-

The electrophilic 17-oxo-DHA enhances the anti-inflammatory efficacy of fluticasone propionate in COPD patients. CNR-IRIS. [Link]

Sources

- 1. waters.com [waters.com]

- 2. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. uniprot.org [uniprot.org]

- 6. mdpi.com [mdpi.com]

- 7. 17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dual anti-oxidant and anti-inflammatory actions of the electrophilic cyclooxygenase-2-derived 17-oxo-DHA in lipopolysaccharide- and cigarette smoke-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 17-oxo-Docosahexaenoic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological functions of 17-oxo-docosahexaenoic acid (17-oxo-DHA), an electrophilic derivative of the omega-3 fatty acid docosahexaenoic acid (DHA). Synthesized from a wealth of current research, this document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this potent lipid mediator. We will delve into its biosynthesis, multifaceted mechanisms of action, and its significant roles in inflammation, cellular protection, and disease modulation.

Introduction: The Emergence of an Electrophilic Signaling Mediator

The well-established health benefits of omega-3 polyunsaturated fatty acids, particularly DHA, are largely attributed to their conversion into a diverse array of bioactive metabolites.[1][2][3] Among these, 17-oxo-DHA has emerged as a molecule of significant interest due to its potent biological activities.[4][5] Unlike its precursor, 17-oxo-DHA possesses an electrophilic α,β-unsaturated ketone moiety, which is critical for its unique mechanisms of action.[6][7] This reactive center allows 17-oxo-DHA to interact with and modulate the function of key cellular proteins, positioning it as a powerful endogenous signaling molecule. This guide will provide a comprehensive overview of the current understanding of 17-oxo-DHA's biological significance.

Biosynthesis and Metabolism of 17-oxo-DHA

17-oxo-DHA is not a primary dietary component but is endogenously generated from DHA, particularly in inflammatory settings.[4][8][9] The biosynthesis is a multi-step enzymatic process:

-

Initial Oxidation of DHA: The process begins with the conversion of DHA to 17-hydroperoxy-DHA (17-HpDHA) by the action of lipoxygenase (LOX) enzymes, or to a lesser extent, by cyclooxygenase-2 (COX-2) in activated macrophages.[4][7][8][9]

-

Reduction to 17-hydroxy-DHA (17-HDHA): 17-HpDHA is then rapidly reduced to its more stable hydroxyl derivative, 17-HDHA.

-

Dehydrogenation to 17-oxo-DHA: The final step involves the oxidation of the hydroxyl group of 17-HDHA to a ketone by a dehydrogenase, yielding the bioactive 17-oxo-DHA.[4][8]

The metabolic fate of 17-oxo-DHA is an active area of research, with studies suggesting its conversion and degradation by enzymes such as prostaglandin reductase 1 (PTGR1).[10]

Caption: Biosynthetic pathway of 17-oxo-DHA from DHA.

Core Mechanisms of Action: A Trio of Cellular Modulation

The biological effects of 17-oxo-DHA are underpinned by its ability to interact with and modulate three key cellular signaling pathways.

Potent Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

A hallmark of 17-oxo-DHA is its robust anti-inflammatory capacity.[6][9] A key mechanism is the direct inhibition of the NLRP3 inflammasome, a multiprotein complex crucial for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[6][11] This inhibition occurs downstream of mitochondrial reactive oxygen species (mROS) generation and the ERK signaling pathway.[11]

Notably, 17-oxo-DHA's ability to suppress the NLRP3 inflammasome distinguishes it from conventional anti-inflammatory drugs like glucocorticoids.[6] In fact, 17-oxo-DHA has been shown to work additively and synergistically with glucocorticoids such as fluticasone propionate, enhancing their anti-inflammatory effects and even showing efficacy in models of steroid resistance.[6][9][12]

Table 1: Anti-inflammatory Cytokine Suppression by 17-oxo-DHA

| Cytokine | Effect of 17-oxo-DHA | Reference |

| TNFα | Potent suppression | [6][7][12] |

| IL-1β | Strong suppression via NLRP3 inhibition | [6][11][12] |

| IL-6 | Suppression | [12] |

| IL-12 | Suppression | [12] |

| RANTES | Suppression | [12] |

| C-GSF | Suppression (insensitive to fluticasone) | [12] |

Activation of the Nrf2 Antioxidant Response Pathway

17-oxo-DHA is a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[4][7] The electrophilic nature of 17-oxo-DHA is central to this mechanism. It is proposed to covalently modify specific cysteine residues (Cys151 and Cys273) on Keap1, the primary negative regulator of Nrf2.[4] This modification leads to the ubiquitination and degradation of Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[4]

This Nrf2-mediated antioxidant response contributes significantly to the protective effects of 17-oxo-DHA against oxidative stress-induced cellular damage.[4][7]

Caption: Mechanism of Nrf2 activation by 17-oxo-DHA.

Dual Agonism of PPARα and PPARγ

17-oxo-DHA has been identified as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[13] These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation.[14][15]

Uniquely, 17-oxo-DHA acts as a covalent modifier of these receptors, binding to Cys275 on PPARα and Cys285 on PPARγ.[13] This covalent interaction leads to robust transcriptional activation of PPAR target genes, classifying 17-oxo-DHA as the first-in-class PPARα/γ dual covalent agonist.[13] This dual agonism contributes to its anti-inflammatory and metabolic regulatory effects.

Therapeutic Potential and Biological Roles

The multifaceted mechanisms of action of 17-oxo-DHA translate into a broad range of potential therapeutic applications.

Resolution of Inflammation and Immune Modulation

Beyond inhibiting pro-inflammatory cytokine production, 17-oxo-DHA actively promotes the resolution of inflammation. One key aspect of this is the enhancement of efferocytosis, the process by which macrophages clear apoptotic cells.[10][16] This is crucial for preventing secondary necrosis and dampening the inflammatory response.[16] The pro-efferocytic effect of 17-oxo-DHA is mediated through the Nrf2/HO-1 pathway, which in turn stimulates the biosynthesis of specialized pro-resolving mediators (SPMs) like resolvin D2 (RvD2).[16]

Neuroprotection

The potent antioxidant and anti-inflammatory properties of 17-oxo-DHA suggest a significant neuroprotective role. While direct studies on 17-oxo-DHA in neurodegenerative models are emerging, its precursor, DHA, is well-known to be neuroprotective, partly through its conversion to bioactive metabolites.[17][18][19][20] The ability of 17-oxo-DHA to activate the Nrf2 pathway, a key neuroprotective mechanism, and suppress neuroinflammation positions it as a promising candidate for mitigating neuronal damage in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[21][22]

Anti-Cancer Activity

Emerging evidence points to the anti-cancer potential of 17-oxo-DHA.[5] In non-small cell lung cancer (NSCLC) cell lines, 17-oxo-DHA has been shown to induce apoptosis and inhibit proliferation.[5][23] Furthermore, it can enhance the pro-apoptotic and anti-proliferative effects of conventional chemotherapeutic agents like gemcitabine.[5] The proposed mechanisms for its anti-cancer effects include the induction of Fas and FasL expression and the activation of caspases-8 and -3/7.[23] Its ability to modulate signaling pathways often dysregulated in cancer, such as STAT3, further supports its potential as an anti-neoplastic agent.[8]

Experimental Protocols: A Guide to Studying 17-oxo-DHA

To facilitate further research into the biological roles of 17-oxo-DHA, we provide the following validated experimental protocols.

In Vitro Assessment of Anti-inflammatory Activity

Objective: To determine the effect of 17-oxo-DHA on pro-inflammatory cytokine production in human macrophages.

Methodology:

-

Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Stimulation: Pre-treat the differentiated macrophages with varying concentrations of 17-oxo-DHA for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After a 24-hour incubation, collect the cell culture supernatants.

-

Analysis: Quantify the levels of TNFα, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits.

Evaluation of Nrf2 Activation

Objective: To assess the ability of 17-oxo-DHA to induce Nrf2 nuclear translocation and target gene expression.

Methodology:

-

Cell Culture: Use a suitable cell line, such as human bronchial epithelial cells (16HBE) or murine epidermal JB6 cells.[4][7]

-

Treatment: Treat the cells with 17-oxo-DHA for various time points.

-

Nuclear Fractionation: Isolate nuclear and cytoplasmic protein fractions using a commercial kit.

-

Western Blotting: Perform Western blot analysis to detect Nrf2 levels in both fractions. An increase in nuclear Nrf2 indicates translocation.

-

Gene Expression Analysis: Isolate total RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes, such as HO-1 and NQO1.

PPARγ Reporter Gene Assay

Objective: To confirm the agonistic activity of 17-oxo-DHA on PPARγ.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Treatment: Treat the transfected cells with 17-oxo-DHA or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: An increase in luciferase activity indicates activation of the PPARγ receptor.

Conclusion and Future Directions

17-oxo-docosahexaenoic acid is a pleiotropic lipid mediator with potent anti-inflammatory, antioxidant, and anti-cancer properties. Its unique electrophilic nature enables it to covalently modify and regulate key signaling proteins, including Keap1, PPARs, and components of the inflammasome. This multifaceted mechanism of action makes 17-oxo-DHA a highly promising therapeutic candidate for a range of diseases characterized by inflammation and oxidative stress.

Future research should focus on elucidating the full spectrum of its protein targets, further defining its metabolic pathways, and evaluating its efficacy and safety in preclinical animal models of inflammatory diseases, neurodegeneration, and cancer. The insights presented in this guide provide a solid foundation for these future investigations, which hold the potential to translate the remarkable biological activities of 17-oxo-DHA into novel therapeutic strategies.

References

-

Cipollina, C., et al. (2016). 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome. Scientific Reports, 6, 37625. [Link]

-

Kim, D. H., et al. (2020). 17-Oxo-docosahexaenoic acid induces Nrf2-mediated expression of heme oxygenase-1 in mouse skin in vivo and in cultured murine epidermal cells. Archives of Biochemistry and Biophysics, 680, 108156. [Link]

-

Cipollina, C., et al. (2017). Late Breaking Abstract - 17-oxo-DHA inhibits the NLRP3 inflammasome downstream of mitochondrial ROS and ERK pathway. European Respiratory Journal, 50(suppl 61), OA4937. [Link]

-

Egawa, D., et al. (2016). 17-OxoDHA Is a PPARα/γ Dual Covalent Modifier and Agonist. ACS Chemical Biology, 11(9), 2447-2455. [Link]

-

Lee, H., et al. (2025). 17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators. IUBMB Life, 77(9), e70057. [Link]

-

Giallombardo, M., et al. (2016). Effect of 17-oxo-DHA alone and in combination with gemcitabine on lung cancer cell growth. Journal of Experimental & Clinical Cancer Research, 35(1), 1-11. [Link]

-

Kim, D. H., et al. (2023). Protective effects of an electrophilic metabolite of docosahexaenoic acid on UVB-induced oxidative cell death, dermatitis, and carcinogenesis. Free Radical Biology and Medicine, 200, 1-13. [Link]

-

van der Stelt, M., et al. (2021). Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. Journal of the American Chemical Society, 143(3), 1435-1444. [Link]

-

Pace, E., et al. (2015). The electrophilic 17-oxo-docosahexaenoic acid (17-oxo-DHA) enhances the anti-inflammatory potency of fluticasone propionate. European Respiratory Journal, 46(suppl 59), PA4567. [Link]

-

Cipollina, C., et al. (2016). 17-oxo-DHA, but not FP, suppresses NLRP3 inflammasome activation in PBMCs. ResearchGate. [Link]

-

Pace, E., et al. (2015). The electrophilic 17-oxo-DHA enhances the anti-inflammatory efficacy of fluticasone propionate in COPD patients. European Respiratory Journal, 46(suppl 59), PA4568. [Link]

-

Giallombardo, M., et al. (2016). Electrophilic derivatives of omega-3 fatty acids counteract lung cancer cell growth. ResearchGate. [Link]

-

Cipollina, C., et al. (2014). Dual anti-oxidant and anti-inflammatory actions of the electrophilic cyclooxygenase-2-derived 17-oxo-DHA in lipopolysaccharide- and cigarette smoke-induced inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(6), 847-857. [Link]

-

Kim, D. H., et al. (2023). Protective effects of an electrophilic metabolite of docosahexaenoic acid on UVB-induced oxidative cell death, dermatitis, and carcinogenesis. PubMed. [Link]

-

Das, U. N., et al. (2021). Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer. Scientific Reports, 11(1), 1-13. [Link]

-

Orr, S. K., et al. (2013). Unesterified docosahexaenoic acid is protective in neuroinflammation. Journal of Neurochemistry, 127(3), 378-390. [Link]

-

Orr, S. K., et al. (2013). Unesterified docosahexaenoic acid is protective in neuroinflammation. PubMed Central. [Link]

-

Pace, E., et al. (2015). The electrophilic 17-oxo-DHA enhances the anti-inflammatory efficacy of fluticasone propionate in COPD patients. CNR-IRIS. [Link]

-

Johnson, D. A., et al. (2018). Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth. Journal of Neurochemistry, 146(5), 557-571. [Link]

-

Lukiw, W. J., & Bazan, N. G. (2010). Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia. Current Opinion in Clinical Nutrition and Metabolic Care, 13(2), 159-165. [Link]

-

Qiu, X. (2003). Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways. Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(2), 181-186. [Link]

-

Geng, X. (2022). Neuroprotective Effects of Docosahexaenoic Acid on Neuronal Cell Function. UIC Indigo. [Link]

-

Igarashi, M., et al. (2007). Docosahexaenoic acid synthesis from n-3 fatty acid precursors in rat hippocampal neurons. Journal of Neurochemistry, 102(3), 777-785. [Link]

-

Chen, C., et al. (2019). Neuroprotective effects of DHA-derived peroxidation product 4(RS)-4-F4t-neuroprostane on microglia. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158498. [Link]

-

Cipollina, C. (2023). 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome. Fondazione RI.MED. [Link]

-

Pace, E., et al. (2015). The electrophilic 17-oxo-docosahexaenoic acid (17-oxo-DHA) enhances the anti-inflammatory potency of fluticasone propionate. CNR-IRIS. [Link]

-

Calder, P. C. (2010). Omega-3 Fatty Acids and Inflammatory Processes. Nutrients, 2(3), 355-374. [Link]

-

Gutiérrez, S., et al. (2019). Immunomodulatory Effects of Omega-3 Fatty Acids: Mechanistic Insights and Health Implications. International Journal of Molecular Sciences, 20(12), 3062. [Link]

-

Gupta, R. A., et al. (2011). Nutraceuticals as Ligands of PPARγ. PPAR Research, 2011, 630548. [Link]

-

Avagliano, C., et al. (2023). The Potential of DHA as Cancer Therapy Strategies: A Narrative Review of In Vitro Cytotoxicity Trials. International Journal of Molecular Sciences, 24(8), 7565. [Link]

-

Wikipedia. (2024). PPAR agonist. [Link]

-

Semeco, A. (2023). 12 Health Benefits of DHA (Docosahexaenoic Acid). Healthline. [Link]

-

Tufts University. (2020). New Study Finds Fish Oil Omega-3s EPA and DHA Work Differently on Chronic Inflammation. Tufts Now. [Link]

-

Song, E. A., & Kim, H. (2016). Docosahexaenoic Acid Induces Oxidative DNA Damage and Apoptosis, and Enhances the Chemosensitivity of Cancer Cells. International Journal of Molecular Sciences, 17(8), 1257. [Link]

-

Lu, Y., et al. (2016). The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K/Akt pathway. Oncology Reports, 35(3), 1633-1640. [Link]

-

Roncato, R., et al. (2020). Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease. International Journal of Molecular Sciences, 21(18), 6689. [Link]

Sources

- 1. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12 Health Benefits of DHA (Docosahexaenoic Acid) [healthline.com]

- 4. 17-Oxo-docosahexaenoic acid induces Nrf2-mediated expression of heme oxygenase-1 in mouse skin in vivo and in cultured murine epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual anti-oxidant and anti-inflammatory actions of the electrophilic cyclooxygenase-2-derived 17-oxo-DHA in lipopolysaccharide- and cigarette smoke-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of an electrophilic metabolite of docosahexaenoic acid on UVB-induced oxidative cell death, dermatitis, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The electrophilic 17-oxo-DHA enhances the anti-inflammatory efficacy of fluticasone propionate in COPD patients | European Respiratory Society [publications.ersnet.org]

- 10. researchgate.net [researchgate.net]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. researchgate.net [researchgate.net]

- 13. 17-OxoDHA Is a PPARα/γ Dual Covalent Modifier and Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PPAR agonist - Wikipedia [en.wikipedia.org]

- 16. 17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unesterified docosahexaenoic acid is protective in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unesterified docosahexaenoic acid is protective in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Item - Neuroprotective Effects of Docosahexaenoic Acid on Neuronal Cell Function - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 21. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of DHA-derived peroxidation product 4(RS)-4-F4t-neuroprostane on microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 17-oxo-DHA

Introduction: The Emergence of 17-oxo-DHA as a Pleiotropic Regulator of Inflammation

17-oxo-Docosahexaenoic acid (17-oxo-DHA) is an electrophilic α,β-unsaturated keto-derivative of the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Endogenously generated by the action of cyclooxygenase-2 (COX-2) and subsequent dehydrogenation in activated macrophages, 17-oxo-DHA is emerging as a potent signaling molecule with significant anti-inflammatory and cytoprotective properties.[1][2] Its unique chemical structure, featuring a reactive α,β-unsaturated carbonyl group, underpins its ability to interact with and modulate key cellular pathways, positioning it as a molecule of considerable interest for therapeutic development in inflammatory diseases and beyond. This guide provides a detailed exploration of the multifaceted mechanism of action of 17-oxo-DHA, intended for researchers, scientists, and drug development professionals.

Core Mechanism 1: Covalent Modification and Activation of the Nrf2 Antioxidant Response Pathway

A central tenet of 17-oxo-DHA's mechanism is its function as an electrophile that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.

The Keap1-Nrf2 Regulatory Axis

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.[3] Keap1 is a cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress.[3]

Electrophilic Activation by 17-oxo-DHA

As an electrophilic species, 17-oxo-DHA is proposed to react with nucleophilic cysteine residues on Keap1 via a Michael addition reaction. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and abrogating the ubiquitination of Nrf2.[3] The stabilized Nrf2 is then free to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4] This leads to the upregulation of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4]

The activation of the Nrf2 pathway by 17-oxo-DHA has been demonstrated to be a key mechanism underlying its protective effects against UVB-induced oxidative stress and dermatitis.[2]

Diagram: Proposed Mechanism of Nrf2 Activation by 17-oxo-DHA

Caption: Covalent modification of Keap1 by 17-oxo-DHA leads to Nrf2 stabilization and nuclear translocation.

Core Mechanism 2: Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

17-oxo-DHA has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[1][2] This inhibition occurs at a post-transcriptional level, as 17-oxo-DHA suppresses the release of mature IL-1β without affecting the transcription of the IL1B gene.[1] The mechanism of inhibition is thought to involve the suppression of mitochondrial reactive oxygen species (mROS) production and the ERK signaling pathway, which are key upstream signals for NLRP3 activation.[5]

Specifically, in peripheral blood mononuclear cells (PBMCs) from patients with Chronic Obstructive Pulmonary Disease (COPD), 17-oxo-DHA was able to suppress the release of mature IL-1β induced by NLRP3 activators.[1] This effect is particularly relevant as it can counteract the degradation of the glucocorticoid receptor, which can be driven by inflammasome activation, suggesting a potential for combination therapy to overcome steroid resistance.[1]

Diagram: Inhibition of the NLRP3 Inflammasome by 17-oxo-DHA

Caption: 17-oxo-DHA inhibits NLRP3 inflammasome activation by targeting upstream mROS and ERK signaling.

Core Mechanism 3: Enhancement of Macrophage Efferocytosis

Efferocytosis, the clearance of apoptotic cells by phagocytes such as macrophages, is a critical process for tissue homeostasis and the resolution of inflammation. Impaired efferocytosis can lead to secondary necrosis and the release of pro-inflammatory cellular contents.

17-oxo-DHA has been demonstrated to potentiate macrophage efferocytosis.[6] This pro-efferocytic effect is mediated, at least in part, through the Nrf2/HO-1 signaling axis. Activation of Nrf2 by 17-oxo-DHA leads to the upregulation of downstream targets that facilitate the recognition and engulfment of apoptotic cells.[6] Furthermore, 17-oxo-DHA stimulates the biosynthesis of specialized pro-resolving mediators (SPMs), such as resolvin D2 (RvD2), which further enhances the efferocytic capacity of macrophages.[6] This creates a positive feedback loop that promotes the resolution of inflammation.

Additional Mechanistic Insights

Modulation of Cytokine Production

Beyond its specific effects on IL-1β, 17-oxo-DHA exhibits a broader anti-inflammatory profile by modulating the production of other cytokines. In lipopolysaccharide (LPS)-stimulated human macrophages, 17-oxo-DHA shows additive or synergistic effects with glucocorticoids in suppressing the release of TNF-α and IL-6.[1][7] While the precise mechanism of TNF-α and IL-6 inhibition by 17-oxo-DHA is not fully elucidated, it is likely linked to the inhibition of pro-inflammatory transcription factors such as NF-κB.

Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of inflammatory signaling. While direct studies on 17-oxo-DHA's effect on specific components of the NF-κB pathway are limited, its parent molecule, DHA, is known to inhibit NF-κB activation.[3] Given the electrophilic nature of 17-oxo-DHA, it is plausible that it inhibits NF-κB signaling through covalent modification of key pathway components, such as IκB kinase (IKK), thereby preventing the phosphorylation and degradation of IκBα and subsequent nuclear translocation of the p65 subunit.

Potential Anti-Cancer Activity

Preliminary evidence suggests that 17-oxo-DHA may possess anti-cancer properties. It has been shown to induce apoptosis in non-small cell lung cancer cells, an effect that is likely mediated through the generation of reactive oxygen species and the activation of caspase cascades.[4] Further research is warranted to fully explore this potential therapeutic application.

Quantitative Data Summary

While specific IC50 values for 17-oxo-DHA are not consistently reported across the literature, the following table summarizes the observed effects at given concentrations.

| Biological Effect | Cell Type | Concentration of 17-oxo-DHA | Observed Effect | Reference |

| Inhibition of IL-1β Release | Human PBMCs | 5 µM | Significant suppression of nigericin-induced IL-1β release. | [2] |

| Inhibition of TNF-α Release | Human PBMCs | Not specified | Strong anti-inflammatory effects, additive with fluticasone. | [1] |

| Reduction of Pro-inflammatory Markers | Human M2 Macrophages & Neutrophils | Dose-dependent | Inhibition of ionophore-induced pro-inflammatory markers. | [7] |

| Enhancement of Efferocytosis | Murine BMDMs | 5 µM | Augmentation of efferocytic activity. | [6] |

| Inhibition of Cell Proliferation | NSCLC Cell Lines | 20-50 µM | Inhibition of clonogenic growth. | [4] |

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a method to assess the inhibitory effect of 17-oxo-DHA on NLRP3 inflammasome activation in human THP-1 monocytes.

Workflow Diagram

Sources

- 1. 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

17-oxo-DHA as a PPARγ Agonist: A Technical Guide for Researchers

Introduction: The Significance of PPARγ in Health and Disease

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a pivotal role in the regulation of numerous physiological processes, including adipogenesis, lipid and glucose metabolism, and the inflammatory response.[1][2] PPARγ is a master regulator of fat cell differentiation and is crucial for maintaining metabolic homeostasis.[1] Its activation by agonist ligands leads to the transcription of target genes that enhance insulin sensitivity, making it a key therapeutic target for type 2 diabetes.[3][4][5] The discovery of thiazolidinediones (TZDs), a class of synthetic PPARγ agonists like rosiglitazone and pioglitazone, revolutionized the treatment of insulin resistance.[3][4][6] Beyond metabolic control, PPARγ activation exerts potent anti-inflammatory effects, positioning it as a promising target for a range of inflammatory and neuroinflammatory conditions.[7][8]

Omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), and their metabolites are recognized as natural ligands for PPARγ.[9][10][11] This guide focuses on a specific oxidized metabolite of DHA, 17-oxo-docosahexaenoic acid (17-oxo-DHA), a potent and unique PPARγ agonist with significant therapeutic potential.

17-oxo-DHA: A Novel Endogenous PPARγ Agonist

17-oxo-DHA is an electrophilic α,β-unsaturated keto-derivative of DHA, produced endogenously in activated macrophages through the action of cyclooxygenase-2 (COX-2).[12][13][14] It stands out from its precursor, DHA, and other fatty acid metabolites due to its distinct mechanism of action and potent biological activities. While DHA itself can activate PPARγ, its oxidized forms, including 17-oxo-DHA, are significantly more potent.[6][9]

The electrophilic nature of 17-oxo-DHA is central to its function. This reactivity allows it to act as a signaling mediator with pleiotropic effects, including the activation of the Nrf2-dependent antioxidant response and potent anti-inflammatory actions.[13][14]

Mechanism of Action: Covalent Modification of PPARγ

A key feature that distinguishes 17-oxo-DHA from many other PPARγ agonists is its ability to form a covalent bond with the receptor. X-ray crystallography and mass spectrometry analyses have revealed that 17-oxo-DHA covalently binds to a specific cysteine residue, Cys285, within the ligand-binding domain of PPARγ.[15][16] This covalent modification leads to a stable and prolonged activation of the receptor.

This covalent interaction is significant because it results in a particularly effective activation of PPARγ, leading to robust downstream signaling.[15] This mechanism is shared by other oxo-fatty acids, which are generally more potent PPARγ activators than their hydroxyl counterparts.[9][15] The formation of this covalent bond is crucial for the enhanced activity of 17-oxo-DHA compared to non-covalent ligands.[15]

Interestingly, 17-oxo-DHA is not only a PPARγ agonist but has also been identified as a dual agonist for both PPARγ and PPARα, covalently modifying Cys275 in PPARα.[16] This dual activity may contribute to its broad therapeutic effects.

Caption: Signaling pathway of 17-oxo-DHA as a PPARγ agonist.

Therapeutic Potential of 17-oxo-DHA

The potent anti-inflammatory and metabolic regulatory effects of 17-oxo-DHA position it as a promising therapeutic agent for a variety of conditions.

Anti-inflammatory and Pro-resolving Actions

17-oxo-DHA exhibits strong anti-inflammatory properties.[12] It has been shown to suppress the release of pro-inflammatory cytokines such as TNFα and IL-1β in peripheral blood mononuclear cells from patients with Chronic Obstructive Pulmonary Disease (COPD).[12] Notably, 17-oxo-DHA can inhibit the NLRP3 inflammasome, a key driver of inflammation, and prevent the degradation of the glucocorticoid receptor, suggesting its potential to overcome steroid resistance in inflammatory diseases.[12]

Furthermore, 17-oxo-DHA enhances efferocytosis, the process of clearing apoptotic cells by macrophages, which is a critical step in the resolution of inflammation.[17] This pro-resolving activity is mediated, at least in part, through the Nrf2/HO-1 signaling pathway and the subsequent biosynthesis of specialized pro-resolving mediators (SPMs) like resolvin D2.[17]

Neuroinflammation

The precursor of 17-oxo-DHA, DHA, and its other metabolites have been shown to be protective in models of neuroinflammation.[18][19] Unesterified DHA can attenuate neuroinflammation, and this effect is partly mediated by its conversion to SPMs.[18] Given the potent anti-inflammatory actions of 17-oxo-DHA, it is a strong candidate for further investigation in the context of neuroinflammatory and neurodegenerative diseases.

Metabolic Diseases

As a potent PPARγ agonist, 17-oxo-DHA has the potential to modulate glucose and lipid metabolism, similar to the action of TZDs.[3][4] Its natural origin as a metabolite of a dietary fatty acid may offer a favorable safety profile compared to synthetic agonists. Further in vivo studies are warranted to fully elucidate its efficacy in models of insulin resistance, type 2 diabetes, and other metabolic disorders.

Experimental Protocols for Studying 17-oxo-DHA and PPARγ

To facilitate further research in this area, we provide the following detailed protocols for key in vitro and in vivo experiments.

In Vitro PPARγ Activation Assays

1. PPARγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

-

Principle: A terbium-labeled anti-GST antibody binds to a GST-tagged PPARγ-LBD, and a fluorescently labeled agonist (tracer) binds to the LBD. When the tracer is bound, excitation of the terbium results in FRET to the tracer. Unlabeled ligands compete with the tracer for binding, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant GST-tagged PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPARγ agonist (e.g., LanthaScreen™ PPARgamma Competitive Binding Assay Kit)

-

17-oxo-DHA and other test compounds

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

-

-

Procedure:

-

Prepare a serial dilution of 17-oxo-DHA and control compounds.

-

In a suitable microplate, add the PPARγ-LBD, terbium-labeled antibody, and fluorescent tracer.

-

Add the serially diluted compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the tracer binding.

-

2. PPARγ Reporter Gene Assay

This cell-based assay measures the transcriptional activity of PPARγ in response to agonist binding.

-

Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). Agonist binding to PPARγ induces the transcription of the reporter gene, and the resulting signal is measured.

-

Materials:

-

A suitable cell line (e.g., HEK293T, Cos7, or HepG2)

-

Expression vector for full-length human PPARγ

-

Reporter plasmid with a PPRE-driven luciferase or other reporter gene

-

Transfection reagent

-

17-oxo-DHA and control agonists (e.g., rosiglitazone)

-

Cell culture medium and supplements

-

Lysis buffer and substrate for the reporter enzyme

-

Luminometer or spectrophotometer

-

-

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter plasmid.

-

After transfection, treat the cells with various concentrations of 17-oxo-DHA or control compounds.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response.

-

Caption: Workflow for a PPARγ reporter gene assay.

In Vivo Studies

1. Animal Models of Inflammation

To evaluate the anti-inflammatory effects of 17-oxo-DHA in vivo, various animal models can be employed.

-

LPS-induced Systemic Inflammation:

-

Model: Mice or rats are injected with lipopolysaccharide (LPS) to induce a systemic inflammatory response.

-

Treatment: 17-oxo-DHA is administered prior to or following the LPS challenge.

-

Readouts: Measurement of pro-inflammatory cytokines (e.g., TNFα, IL-6) in serum, assessment of organ damage, and analysis of inflammatory cell infiltration in tissues.

-

-

Models of Specific Inflammatory Diseases: Depending on the therapeutic area of interest, models for conditions like colitis, arthritis, or neuroinflammation can be used.

2. Animal Models of Metabolic Disease

To assess the metabolic effects of 17-oxo-DHA, genetically obese or diet-induced obese animal models are commonly used.

-

Models:

-

db/db mice: Genetically diabetic and obese mice with a mutation in the leptin receptor.

-

ob/ob mice: Genetically obese mice lacking leptin.

-

Diet-induced obesity (DIO) mice: Mice fed a high-fat diet to induce obesity and insulin resistance.

-

-

Treatment: Chronic administration of 17-oxo-DHA.

-

Readouts:

-

Glucose homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Lipid profile: Measurement of serum triglycerides and cholesterol.

-

Gene expression analysis: qPCR or RNA-seq of relevant tissues (e.g., adipose tissue, liver, muscle) to assess the expression of PPARγ target genes.

-

Quantitative Data Summary

| Compound | Assay Type | Parameter | Value | Reference |

| 4-oxo-DHA | Dual luciferase reporter | EC50 | 0.4 µM | [6] |

| 4-HDHA | Dual luciferase reporter | EC50 | 3.7 µM | [6] |

| DHA | Dual luciferase reporter | EC50 | >10 µM | [6] |

| Nitrolinoleic acid | Competitive radio-labeled binding | Ki | 133 nM | [6] |

| Genistein | Membrane-bound competitive PPARγ binding | Ki | 5.7 µM | [6] |

Conclusion and Future Directions

17-oxo-DHA has emerged as a potent and unique endogenous PPARγ agonist with a distinct covalent mechanism of action. Its robust anti-inflammatory, pro-resolving, and potential metabolic regulatory properties make it a highly attractive molecule for further investigation and drug development. Future research should focus on:

-

In-depth in vivo studies to confirm its therapeutic efficacy in various disease models.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship (SAR) studies to potentially develop even more potent and selective analogs.

-

Clinical trials to evaluate its safety and efficacy in human subjects.

The exploration of 17-oxo-DHA and other related oxidized fatty acids opens up new avenues for the development of novel therapeutics targeting PPARγ for a wide range of metabolic and inflammatory diseases.

References

-

Omega-3 Fatty Acids and PPARγ in Cancer - PMC - PubMed Central. Available at: [Link]

-

Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed. Available at: [Link]

-

(PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. Available at: [Link]

-

17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - PubMed. Available at: [Link]

-

Structural basis for the activation of PPARγ by oxidized fatty acids - PMC - PubMed Central. Available at: [Link]

-

17-OxoDHA Is a PPARα/γ Dual Covalent Modifier and Agonist - PubMed. Available at: [Link]

-

Unesterified docosahexaenoic acid is protective in neuroinflammation - PubMed - NIH. Available at: [Link]

-

Unesterified docosahexaenoic acid is protective in neuroinflammation - PMC. Available at: [Link]

-

The electrophilic 17-oxo-docosahexaenoic acid (17-oxo-DHA) enhances the anti-inflammatory potency of fluticasone propionate | Request PDF - ResearchGate. Available at: [Link]

-

17-oxo-DHA, but not FP, suppresses NLRP3 inflammasome activation in... - ResearchGate. Available at: [Link]

-

Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials - Frontiers. Available at: [Link]

-

Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - NIH. Available at: [Link]

-

The Effect of ω3 Fatty Acids Supplementation on Levels of PPARγ and UCP2 Genes Expression, Serum Level of UCP2 Protein, Metabolic Status, and Appetite in Elite male Athletes: Protocol for a Randomized Control Trial - PMC - PubMed Central. Available at: [Link]

-

Structural basis for the activation of PPARγ by oxidized fatty acids - ResearchGate. Available at: [Link]

-

Neuroinflammatory profile of mice infused with DHA or 17-HpDHA. (a) At... - ResearchGate. Available at: [Link]

-

N-3 Polyunsaturated Fatty Acids and the Resolution of Neuroinflammation - PubMed Central. Available at: [Link]

-

Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials - PMC - PubMed Central. Available at: [Link]

-

A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals - MDPI. Available at: [Link]

-

Integrated screening protocol used to identify potent PPARγ agonists... - ResearchGate. Available at: [Link]

-

Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - MDPI. Available at: [Link]

-

Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - NIH. Available at: [Link]

-

Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC - PubMed Central. Available at: [Link]

-

Crystal Structure of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Binding Domain Complexed with a Novel Partial Agonist: A New Region of the Hydrophobic Pocket Could Be Exploited for Drug Design - ResearchGate. Available at: [Link]_

-

The mechanisms of action of PPARs - PubMed. Available at: [Link]

-

Dual anti-oxidant and anti-inflammatory actions of the electrophilic cyclooxygenase-2-derived 17-oxo-DHA in lipopolysaccharide- and cigarette smoke-induced inflammation | Request PDF - ResearchGate. Available at: [Link]

-

Structural basis for the activation of PPARgamma by oxidized fatty acids. | Semantic Scholar. Available at: [Link]

-

Nutraceuticals as Ligands of PPARγ - PMC - NIH. Available at: [Link]

-

Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC - PubMed Central. Available at: [Link]

-

Omega-3 Fatty Acids and Inflammatory Processes - PMC - NIH. Available at: [Link]

-

Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC. Available at: [Link]

-

Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids - NIH. Available at: [Link]

-

Investigation of 17-HDHA to 17-oxo-DHA metabolism and anti-inflammatory... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC - PubMed Central. Available at: [Link]

-

(PDF) Covalent peroxisome proliferator-activated receptorγ binding by nitro-fatty acids: Endogenous ligands act as selective modulators - ResearchGate. Available at: [Link]

-

17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators - PubMed. Available at: [Link]

-

Omega-3 Polyunsaturated Fatty Acids and Oxylipins in Neuroinflammation and Management of Alzheimer Disease - PMC - PubMed Central. Available at: [Link]

-

Exploring the Nerve Regenerative Capacity of Compounds with Differing Affinity for PPARγ In Vitro and In Vivo - MDPI. Available at: [Link]

Sources

- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation [mdpi.com]

- 6. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]

- 11. The Effect of ω3 Fatty Acids Supplementation on Levels of PPARγ and UCP2 Genes Expression, Serum Level of UCP2 Protein, Metabolic Status, and Appetite in Elite male Athletes: Protocol for a Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 17-oxo-DHA displays additive anti-inflammatory effects with fluticasone propionate and inhibits the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 17-OxoDHA Is a PPARα/γ Dual Covalent Modifier and Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unesterified docosahexaenoic acid is protective in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unesterified docosahexaenoic acid is protective in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Foundational Biology: The Keap1-Nrf2 Signaling Axis

An In-depth Technical Guide to the Activation of the Nrf2 Pathway by 17-oxo-Docosahexaenoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mechanism and experimental validation of Nuclear factor erythroid 2-related factor 2 (Nrf2) activation by 17-oxo-docosahexaenoic acid (17-oxo-DHA), a potent endogenous electrophile.

The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1] The transcription factor Nrf2 orchestrates the expression of over 500 genes, including a wide array of antioxidant and detoxification enzymes, that maintain cellular redox homeostasis.[2]

Under basal, unstressed conditions, Nrf2 is sequestered in the cytoplasm by its principal negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[2][3] Keap1 functions as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[4][5] This process ensures that Nrf2 levels remain low in the absence of stress signals.

Activation of the pathway occurs when cells are exposed to oxidative or electrophilic insults. Keap1 is a cysteine-rich protein, and several of these residues act as sensors for cellular stress.[5][6] Electrophilic molecules can covalently modify these critical cysteine thiols, with Cysteine 151, 273, and 288 being particularly reactive.[7] This modification induces a conformational change in the Keap1 protein, impairing its ability to function as an E3 ligase adaptor for Nrf2.[8] Consequently, Nrf2 is no longer targeted for degradation, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating a powerful cytoprotective transcriptional program.[2][9]

Part 2: 17-oxo-DHA: An Endogenous Electrophilic Activator

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, can be metabolized into various bioactive derivatives.[10][11][12][13] One such metabolite, 17-oxo-DHA, is an electrophilic lipid mediator generated in activated macrophages through the sequential action of cyclooxygenase-2 (COX-2) and a dehydrogenase.[14][15][16]

The key to 17-oxo-DHA's potent Nrf2-activating capability lies in its chemical structure, specifically the α,β-unsaturated carbonyl moiety. This functional group renders the molecule electrophilic, enabling it to react with nucleophilic targets like the cysteine residues of Keap1.[17] In stark contrast, its metabolic precursor, 17-hydroxy-DHA, which lacks this electrophilic center, is a significantly weaker inducer of the Nrf2 response.[14][18] This highlights the causal link between the electrophilic nature of 17-oxo-DHA and its biological activity.

Part 3: The Core Mechanism: Covalent Modification and Degradation of Keap1

17-oxo-DHA activates the Nrf2 pathway through a direct, covalent interaction with Keap1. The electrophilic α,β-unsaturated carbonyl group of 17-oxo-DHA acts as a Michael acceptor, reacting with the sulfhydryl groups of specific Keap1 cysteine residues.

Studies have identified Cysteine 151 (Cys151) and Cysteine 273 (Cys273) as putative targets for 17-oxo-DHA binding.[14][17] The modification of these sensor cysteines is not a simple disruption of the Keap1-Nrf2 complex. Instead, it triggers a cascade of events that leads to the degradation of Keap1 itself. This modification induces ubiquitination of Keap1, marking it for degradation by the proteasome.[14][17]

By promoting the degradation of Keap1, 17-oxo-DHA effectively removes the primary inhibitor of Nrf2. This allows newly translated Nrf2 to bypass cytoplasmic sequestration and degradation, leading to its robust accumulation and subsequent translocation into the nucleus to activate the ARE-driven gene expression program.[14]

Part 4: Experimental Validation Workflow

A logical and systematic series of experiments is required to validate and characterize the activation of Nrf2 by 17-oxo-DHA. The following workflow provides a self-validating system, where each step confirms a key aspect of the proposed mechanism.

Cellular Models and Treatment

-

Cell Lines: Murine epidermal JB6 cells, human mammary epithelial MCF-10A cells, and human monocytic THP-1 cells (differentiated into macrophages) are all responsive models.[10][14][19]

-

Compound Preparation: 17-oxo-DHA is a lipid. Prepare a concentrated stock solution in a suitable solvent like ethanol or DMSO.

-

Treatment: When treating cells, ensure the final solvent concentration is low (<0.1%) and consistent across all conditions, including the vehicle control. A dose-response (e.g., 1-10 µM) and time-course (e.g., 2, 4, 8, 24 hours) experiment is crucial to determine optimal conditions.

Protocol: Nrf2 Nuclear Translocation by Western Blot

This protocol verifies that 17-oxo-DHA causes Nrf2 to move from the cytoplasm to the nucleus, a hallmark of activation.[20]

-

Cell Culture & Treatment: Plate cells (e.g., JB6) in 10 cm dishes to achieve 80-90% confluency. Treat with vehicle or varying concentrations of 17-oxo-DHA for the desired time (e.g., 4 hours).

-

Cell Harvest: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Nuclear & Cytoplasmic Fractionation: Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) following the manufacturer's protocol. This is a critical step; incomplete separation will compromise the results.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) from each fraction onto a 4-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Crucial Controls: Also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to validate the purity of your fractions.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensity. Expect to see an increase in Nrf2 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction in 17-oxo-DHA-treated cells compared to the vehicle control.

Protocol: Nrf2 Target Gene Expression by qPCR

This protocol quantifies the transcriptional upregulation of Nrf2's downstream targets, providing a direct measure of its functional activity.[20][21]

-

Cell Culture & Treatment: Plate cells in 6-well plates. Treat with 17-oxo-DHA or vehicle for a time determined to be optimal for transcription (e.g., 6-8 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA, SYBR Green qPCR master mix, and forward/reverse primers for Nrf2 target genes (HMOX1, NQO1, GCLC) and a housekeeping gene (ACTB, GAPDH).

-

Run the reaction on a real-time PCR instrument.

-

Include a melt curve analysis to ensure primer specificity.

-

-

Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression. Normalize the target gene Ct values to the housekeeping gene, and then normalize the treated samples to the vehicle control. A significant increase in the mRNA levels of target genes validates Nrf2's transcriptional activity.

Protocol: ARE-Luciferase Reporter Assay

This is a robust, high-throughput assay to specifically quantify Nrf2-driven transcriptional activation from the ARE sequence.[9][20]

-

Cell Line: Use a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple ARE repeats (e.g., pARE-Luc).

-

Cell Plating & Treatment: Plate the reporter cell line in a 96-well white, clear-bottom plate. Allow cells to adhere overnight. Treat with a range of 17-oxo-DHA concentrations for 12-24 hours.

-

Cell Lysis and Luciferase Assay:

-

Remove the media and wash cells with PBS.

-

Add a passive lysis buffer and incubate according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Add the luciferase assay reagent to the lysate.

-

-

Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize luciferase activity to cell viability (which can be measured in a parallel plate using an MTT or CellTiter-Glo assay) if the compound is suspected of cytotoxicity. Express results as fold induction over the vehicle-treated control. This provides a quantitative measure of Nrf2's ability to activate transcription from its specific response element.

Part 5: Data Presentation and Interpretation

Summarizing quantitative data in tables allows for clear comparison and interpretation.

Table 1: Comparative Potency of DHA and its Metabolites on Nrf2 Activation

| Compound | Chemical Nature | Nrf2 Nuclear Translocation | HO-1 Expression | Rationale for Difference |

| DHA | Polyunsaturated Fatty Acid | Moderate | Moderate | Parent molecule, may be metabolized to active forms or act via other mechanisms.[10] |

| 17-hydroxy-DHA | Non-electrophilic alcohol | Weak | Weak | Lacks the α,β-unsaturated carbonyl moiety required for efficient Keap1 modification.[14] |

| 17-oxo-DHA | Electrophilic Ketone | Strong | Strong | Possesses an electrophilic center that directly and covalently modifies Keap1.[14][18] |

Table 2: Representative Nrf2 Target Gene Upregulation by 17-oxo-DHA

| Target Gene | Protein Product | Function | Typical Fold Induction (mRNA) |

| HMOX1 | Heme Oxygenase-1 (HO-1) | Heme catabolism, antioxidant, anti-inflammatory.[3] | >10-fold |

| NQO1 | NAD(P)H:Quinone Oxidoreductase 1 | Detoxification of quinones, redox cycling.[22] | >5-fold |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione synthesis.[22] | >3-fold |

| SLC7A11 | xCT | Cysteine/glutamate antiporter, supports glutathione synthesis.[23] | >2-fold |

Part 6: Conclusion and Therapeutic Implications

The evidence strongly supports that 17-oxo-DHA is a potent, endogenous activator of the Nrf2 signaling pathway. Its mechanism is causally linked to its electrophilic nature, which facilitates the covalent modification and subsequent degradation of the Nrf2 repressor protein, Keap1. This mode of action is distinct and more potent than that of its parent molecule, DHA, or its non-electrophilic precursor, 17-hydroxy-DHA.[14][18]

The ability of 17-oxo-DHA to robustly upregulate a suite of cytoprotective and anti-inflammatory genes, such as HMOX1 and NQO1, makes it a compelling molecule for further investigation.[14][19] As a natural product of inflammatory cells, it may represent an endogenous mechanism for resolving inflammation and restoring homeostasis.[15][24] For drug development professionals, 17-oxo-DHA serves as a valuable lead compound for designing novel therapeutics targeting diseases with underlying oxidative stress and chronic inflammation, including dermatological conditions, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[16][25]

References

- Baird, L., & Yamamoto, M. (2020). The Molecular Mechanisms Regulating the Keap1-Nrf2 Pathway. Molecular and Cellular Biology. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2022.864233/full]

- BenchChem. (2025). Application Notes and Protocols for Studying the Nrf2 Pathway in Primary Neuronal Cultures. BenchChem. [URL: https://www.benchchem.

- Gureev, A. P., Popov, V. N., & Pevzner, I. B. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. [URL: https://www.mdpi.com/1422-0067/21/22/8797]

- ResearchGate. (n.d.). Schematic overview of Nrf2 signaling pathway–Under basal condition,... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-overview-of-Nrf2-signaling-pathway-Under-basal-condition-Nrf2-is-tethered_fig1_369527581]

- Biohacker Center. (2022). Nrf2 - The Most Important Signaling Pathway In The Body?. Biohacker Center. [URL: https://biohackercenter.

- PubMed Central (PMC). (n.d.). Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761393/]

- Kim, J., et al. (2020). 17-Oxo-docosahexaenoic acid induces Nrf2-mediated expression of heme oxygenase-1 in mouse skin in vivo and in cultured murine epidermal cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31629711/]

- ResearchGate. (n.d.). 17-Oxo-docosahexaenoic acid induces Nrf2-mediated expression of heme oxygenase-1 in mouse skin in vivo and in cultured murine epidermal cells | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/336605051_17-Oxo-docosahexaenoic_acid_induces_Nrf2-mediated_expression_of_heme_oxygenase-1_in_mouse_skin_in_vivo_and_in_cultured_murine_epidermal_cells]

- Frontiers. (n.d.). Post-translational modifications of Keap1: the state of the art. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2023.1264420/full]

- PubMed. (2025). 17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40973565/]

- Semantic Scholar. (n.d.). 17-Oxo-Docosahexaenoic acid induces Nrf2-mediated expression of heme oxygenase-1 and NAD(P)H:quinone oxidoreductase in mouse skin. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/17-Oxo-Docosahexaenoic-acid-induces-Nrf2-mediated-Jamil/9c922a61327178044733444445585545454555]

- PubMed. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33238436/]

- European Respiratory Society. (n.d.). The electrophilic 17-oxo-DHA enhances the anti-inflammatory efficacy of fluticasone propionate in COPD patients. ERS Publications. [URL: https://erj.ersjournals.com/content/48/suppl_60/PA4886]